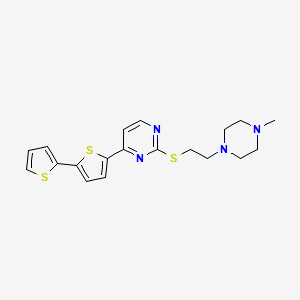

4-biThienyl-2-SEt(4-MePip)Pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

131407-79-9 |

|---|---|

Molecular Formula |

C19H22N4S3 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-(5-thiophen-2-ylthiophen-2-yl)pyrimidine |

InChI |

InChI=1S/C19H22N4S3/c1-22-8-10-23(11-9-22)12-14-25-19-20-7-6-15(21-19)16-4-5-18(26-16)17-3-2-13-24-17/h2-7,13H,8-12,14H2,1H3 |

InChI Key |

PFWNWPWEKZLEKK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=C(S3)C4=CC=CS4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Bithienyl 2 Set 4 Mepip Pyrimidine

Multi-Step Synthesis Strategies for the 4-biThienyl-2-SEt(4-MePip)Pyrimidine Core

The construction of a 2,4-disubstituted pyrimidine (B1678525), such as the target scaffold, typically begins with a pre-functionalized pyrimidine ring, like 2,4-dichloropyrimidine (B19661). The synthetic strategy hinges on the sequential and regioselective introduction of the bithiophene and ethylthioether moieties.

Optimization of Coupling Reactions for Bithiophene Attachment to the Pyrimidine Ring

The formation of the carbon-carbon bond between the pyrimidine ring and the bithiophene group is a critical step, commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a frequently employed method for this transformation, reacting a halopyrimidine with a boronic acid or ester derivative of bithiophene. mdpi.comnih.gov

Optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are often varied include the palladium catalyst, the ligand, the base, and the solvent system. For instance, studies on the Suzuki coupling of 2,4-dichloropyrimidines with various aryl boronic acids have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly effective. mdpi.commdpi.com The choice of base and solvent also plays a significant role; combinations such as potassium phosphate (B84403) in 1,4-dioxane (B91453) have proven successful. researchgate.net Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes and allowing for lower catalyst loadings. mdpi.com

| Catalyst (mol%) | Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80°C | Good | researchgate.net |

| Pd(OAc)₂ | - | Na₂CO₃ | MeOH | Reflux | 40 | researchgate.net |

| Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | DME/H₂O | Microwave, 15 min | Good to Excellent | mdpi.com |

| PdCl₂(dppf) | dppf | NaOH | Toluene/EtOH | Microwave, 50 min | 48 | mdpi.com |

Development of Efficient Thioether Linkage Formation

The introduction of the ethylthio (-SEt) group at the C2 position is typically accomplished via a nucleophilic aromatic substitution (SₙAr) reaction. chemrxiv.org This involves reacting the pyrimidine intermediate (which now contains the bithiophene group at C4 and a chlorine atom at C2) with ethanethiol (B150549) (EtSH) or its corresponding thiolate (EtS⁻).

The efficiency of this thioetherification depends on the reaction conditions. The reaction is generally base-mediated to deprotonate the thiol, increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like diisopropylethylamine (DIPEA). rsc.org The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to alcohols. Recent advancements focus on developing mild conditions that are tolerant of various functional groups and can be performed at or near room temperature. chemrxiv.orgchemrxiv.org One-pot procedures starting from materials like β-ketoesters and S-alkylisothioureas have also been developed to streamline the synthesis of 2-thioether pyrimidine cores. rsc.orgrsc.org

Regioselective Functionalization of the Pyrimidine Scaffold

When starting with a substrate like 2,4-dichloropyrimidine, controlling the regioselectivity of the substitutions is paramount to ensure the correct isomer is formed. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which can be exploited for selective functionalization.

Generally, the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic substitution than the C2 position. researchgate.netnih.gov This allows for the initial, selective reaction at C4. Therefore, the Suzuki coupling to introduce the bithiophene group is typically performed first on 2,4-dichloropyrimidine, yielding a 2-chloro-4-bithienylpyrimidine intermediate. mdpi.com Subsequently, the remaining chlorine at the C2 position is displaced by the ethylthiolate nucleophile in the SₙAr reaction. This sequential approach, leveraging the inherent reactivity differences of the positions, is the cornerstone of a successful multi-step synthesis for this class of compounds. thieme-connect.comnih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis is integral to the modern synthesis of complex heterocyclic molecules, offering efficiency, selectivity, and milder reaction conditions compared to classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

As discussed, palladium-catalyzed cross-coupling reactions are the premier method for forming the C4-bithienyl bond. acs.org Beyond the Suzuki-Miyaura reaction, other methods like the Stille coupling (using organotin reagents) or Hiyama coupling (using organosilanes) could also be employed. researchgate.net The catalyst system, comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos, SPhos), is critical. The ligand stabilizes the palladium center and modulates its reactivity and selectivity, influencing the outcome of the coupling reaction. thieme-connect.com The development of highly active palladium precatalysts and ligands continues to push the boundaries of efficiency for these transformations, enabling lower catalyst loadings and broader substrate scope. rsc.org

| Catalyst/Precatalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura | Commercially available, widely used for aryl-aryl coupling. | nih.gov |

| PdCl₂(dppf) | Suzuki-Miyaura | Effective for challenging substrates, good thermal stability. | mdpi.com |

| Pd(OAc)₂ / Phosphine Ligand | Buchwald-Hartwig Amination | Used for C-N bond formation, highly versatile. | rsc.org |

| PN⁵P-Ir Pincer Complexes | Multicomponent Synthesis | Iridium-catalyzed regioselective pyrimidine formation from alcohols and amidines. | nih.gov |

Organocatalytic Applications in Pyrimidine Derivatization

While transition metal catalysis dominates C-C and C-S bond formation on the pyrimidine core, organocatalysis represents an emerging and complementary strategy. Organocatalysis avoids the use of metals and can offer unique reactivity and selectivity. rsc.org In the context of pyrimidine synthesis, organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been used for enantioselective aza-Michael reactions to create chiral pyrimidine nucleoside analogues. rsc.org Other applications include the use of simple organic molecules like taurine (B1682933) to catalyze multicomponent reactions that form fused pyrimidine systems in environmentally friendly solvents like water. tandfonline.com Although direct application of organocatalysis for the key bithiophene coupling or thioetherification steps in this specific synthesis is less common, it holds potential for the synthesis of complex precursors or for the functionalization of side chains attached to the core scaffold. conicet.gov.ar

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound presents multiple sites amenable to chemical modification, offering a rich platform for the development of new analogs with potentially modulated properties. Derivatization strategies typically focus on three key regions of the molecule: the terminal piperazine (B1678402) ring, the bithiophene system, and the thioether linkage. By systematically altering these moieties, researchers can explore structure-activity relationships (SAR) and optimize the compound's characteristics for specific applications.

Chemical Modification of the Piperazine Moiety

The piperazine moiety is a common feature in many biologically active compounds, largely due to its ability to engage in hydrogen bonding and its versatile synthetic handles. researchgate.nettandfonline.com The secondary amine on the 4-methylpiperazine ring of the parent compound is a prime target for derivatization. Modifications at this site can significantly influence the molecule's polarity, basicity, and steric profile.

Key modification strategies include:

N-Alkylation and N-Acylation: The nitrogen atom of the piperazine ring can be readily functionalized. For instance, replacing the methyl group with longer alkyl chains, branched alkyls, or cyclic systems can be achieved through standard N-alkylation reactions using appropriate alkyl halides. Acylation with various acid chlorides or anhydrides can introduce amide functionalities, which can alter hydrogen bonding capabilities. nih.gov

Reductive Amination: This method allows for the introduction of a wide variety of substituents by reacting the demethylated piperazine precursor with aldehydes or ketones in the presence of a reducing agent.

Ring Variation: While more synthetically demanding, replacing the 4-methylpiperazine ring entirely with other cyclic amines, such as piperidine (B6355638) or morpholine (B109124), can lead to significant changes in the compound's conformational flexibility and biological interactions. nih.gov Research on other heterocyclic compounds has shown that such replacements can drastically alter activity. nih.gov

The table below outlines potential derivatives resulting from modifications to the piperazine moiety.

| Derivative Class | Modification | Example Substituent (R) | Synthetic Precursor | Reaction Type |

| N-Alkyl Analogs | Replacement of -CH₃ | -CH₂CH₃ (Ethyl) | 4-biThienyl-2-SEt(Pip)Pyrimidine | N-Alkylation |

| N-Alkyl Analogs | Replacement of -CH₃ | -CH(CH₃)₂ (Isopropyl) | 4-biThienyl-2-SEt(Pip)Pyrimidine | N-Alkylation |

| N-Acyl Analogs | Replacement of -CH₃ | -C(O)CH₃ (Acetyl) | 4-biThienyl-2-SEt(Pip)Pyrimidine | N-Acylation |

| N-Aryl Analogs | Replacement of -CH₃ | -C₆H₅ (Phenyl) | 4-biThienyl-2-SEt(Pip)Pyrimidine | Buchwald-Hartwig Amination |

| N-Benzyl Analogs | Replacement of -CH₃ | -CH₂C₆H₅ (Benzyl) | 4-biThienyl-2-SEt(Pip)Pyrimidine | Reductive Amination |

This table is interactive and can be sorted by column.

Analog Synthesis through Thiophene (B33073) Ring Functionalization

Common functionalization strategies include:

Electrophilic Aromatic Substitution: The electron-rich nature of the thiophene ring facilitates electrophilic substitution reactions. Halogenation (e.g., with N-bromosuccinimide) can introduce bromine atoms, which can then serve as handles for further cross-coupling reactions. Friedel-Crafts acylation can be used to introduce ketone functionalities. derpharmachemica.com

Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, and Kumada couplings are powerful tools for forming new carbon-carbon bonds on the thiophene ring. nih.gov These methods allow for the introduction of various aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around the bithienyl core.

Direct C-H Arylation: More recent methodologies allow for the direct coupling of C-H bonds on the thiophene ring with aryl halides, offering a more atom-economical approach to biaryl structures. organic-chemistry.org

The following table details potential analogs created by functionalizing the terminal thiophene ring.

| Derivative Class | Modification | Example Substituent (X) | Reaction Type | Potential Impact |

| Halogenated Analogs | Addition of Halogen | -Br | Electrophilic Halogenation | Intermediate for cross-coupling |

| Acylated Analogs | Addition of Acyl Group | -C(O)CH₃ | Friedel-Crafts Acylation | Increased polarity, H-bond acceptor |

| Arylated Analogs | Addition of Aryl Group | -C₆H₅ (Phenyl) | Suzuki Coupling | Increased steric bulk, π-stacking |

| Alkylated Analogs | Addition of Alkyl Group | -CH₃ | Kumada Coupling | Increased lipophilicity |

This table is interactive and can be sorted by column.

Systematic Variations of the Thioether Linkage

The ethylthioether linkage (-SEt) at the 2-position of the pyrimidine ring is another critical site for modification. Altering the nature of this group can impact the molecule's metabolic stability, lipophilicity, and interaction with biological targets. nih.gov

Systematic variations can be introduced via several routes:

Alkylation of a Thiol Precursor: A common synthetic route involves the preparation of a 2-mercaptopyrimidine (B73435) intermediate. This thiol can then be alkylated with a wide range of electrophiles (e.g., alkyl, benzyl, or allyl halides) to generate a library of thioether analogs. This approach offers significant flexibility in modifying the size and nature of the substituent. nih.gov

Oxidation of the Sulfur Atom: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) (-SOEt) or sulfone (-SO₂Et) using controlled amounts of an oxidizing agent like m-CPBA. This transformation dramatically increases the polarity and hydrogen-bonding capacity of the linkage.

Bioisosteric Replacement: The sulfur atom could be replaced with other linkers, such as an oxygen (ether) or a nitrogen (amine), although this would require a more substantial synthetic effort starting from different pyrimidine precursors.

The table below illustrates systematic variations of the thioether linkage.

| Derivative Class | Modified Linkage | Example Structure | Synthetic Method | Key Property Change |

| Alkyl Thioether Analogs | -S-R | -S-CH₃ (Methylthio) | Alkylation of 2-thiol | Altered lipophilicity |

| Alkyl Thioether Analogs | -S-R | -S-CH₂C₆H₅ (Benzylthio) | Alkylation of 2-thiol | Increased steric bulk |

| Sulfoxide Analogs | -SO-R | -SO-CH₂CH₃ (Ethylsulfinyl) | Oxidation | Increased polarity, H-bond acceptor |

| Sulfone Analogs | -SO₂-R | -SO₂-CH₂CH₃ (Ethylsulfonyl) | Oxidation | Greatly increased polarity |

This table is interactive and can be sorted by column.

Theoretical and Quantum Chemical Investigations of 4 Bithienyl 2 Set 4 Mepip Pyrimidine

Electronic Structure and Reactivity Profiling

This section typically involves using quantum chemical calculations to understand the electron distribution and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity IndicesFrontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity.samipubco.comThe analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron.researchgate.netThe difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.samipubco.com

From these energies, several global reactivity descriptors can be calculated, as shown in the table below.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Measures the propensity to accept electrons. |

This table represents the standard formulas used in FMO analysis. Actual values are specific to the molecule under investigation and are not available for the subject compound.

Molecular Interactions and Binding Affinity Predictions

This area of study uses computational techniques to predict how a molecule might interact with biological systems, such as proteins.

Free Energy Perturbation and MM/GBSA Approaches for Binding Affinity Estimation

The estimation of binding affinity between a ligand and its biological target is a cornerstone of computational drug design. Methodologies such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are powerful tools for this purpose.

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that allows for the calculation of relative binding free energies between two closely related ligands. nih.govnih.gov The method involves the "alchemical" transformation of one molecule into another through a series of non-physical intermediate states. nih.gov By calculating the free energy change of this transformation in both the solvated state and when bound to a protein, the difference in binding affinity can be determined with high accuracy. nih.gov This approach is particularly valuable in lead optimization, where small, systematic modifications are made to a parent molecule to improve its potency. nih.gov While computationally intensive, FEP calculations can provide highly accurate predictions to prioritize the synthesis of the most promising compounds. schrodinger.com

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a more computationally efficient end-point method for estimating binding free energies. nih.gov This approach combines molecular mechanics energy calculations with a continuum solvation model. nih.gov The binding free energy is typically calculated by taking snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex and calculating the individual energy components. These components include the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Generalized Born model), and the nonpolar solvation energy (estimated from the solvent-accessible surface area). nih.gov In a study on thieno[2,3-d]pyrimidine (B153573) derivatives as EGFR inhibitors, MM-GBSA analysis was employed to understand the binding free energy decomposition of the most active compound within the EGFR active site.

A hypothetical breakdown of MM/GBSA energy contributions for a thienopyrimidine analog binding to a kinase is presented in the table below.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | 35.1 |

| Nonpolar Solvation Energy | -5.7 |

| Total Binding Free Energy (ΔG_bind) | -44.7 |

This is an interactive data table based on hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-biThienyl-2-SEt(4-MePip)Pyrimidine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For pyrimidine (B1678525) and thienopyrimidine derivatives, a wide range of descriptors can be calculated to capture various aspects of their structure. frontiersin.org These can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of size, shape, and electronic properties such as dipole moment and polarizability.

In a QSAR study of thienopyrimidine analogs, descriptors related to lipophilicity, electronic distribution, and steric effects were found to significantly influence antibacterial efficacy. nih.gov Another study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors utilized a stepwise selection method to identify the most relevant descriptors for their models. frontiersin.orgacs.org

The following table provides examples of molecular descriptors that could be derived for a series of bithienyl-pyrimidine analogs.

| Descriptor Type | Descriptor Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Chi Indices | Based on the connectivity of the molecule. |

| Geometrical | Molecular Surface Area | The surface area of the molecule's 3D conformation. |

| Electrostatic | Dipole Moment | A measure of the separation of positive and negative charges in the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. |

This is an interactive data table illustrating the types of molecular descriptors used in QSAR studies.

Once the molecular descriptors are calculated, statistical methods are used to build a predictive QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used techniques for this purpose. nih.gov A QSAR study on thienopyrimidine analogs as antimicrobial agents successfully used MLR to generate a model with a high correlation coefficient (r²) of 0.9849 and a significant cross-validated correlation coefficient (q²) of 0.8881 against S. aureus. nih.gov

The general form of a multiple linear regression QSAR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their regression coefficients.

The predictive power of a QSAR model is assessed through various statistical parameters, as shown in the table below, based on a hypothetical model for bithienyl-pyrimidine analogs.

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.92 | A measure of the goodness of fit of the model. |

| q² (Cross-validated r²) | 0.85 | A measure of the predictive ability of the model, determined by cross-validation. |

| F-test | 45.6 | A statistical test to assess the significance of the model. |

| Standard Error | 0.21 | A measure of the accuracy of the predictions. |

This is an interactive data table showing typical validation parameters for a QSAR model.

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For analogs of this compound, which often target protein kinases, a pharmacophore model would likely include features that allow for key interactions within the ATP-binding site of the kinase. Many kinase inhibitors based on pyrimidine and thienopyrimidine scaffolds have been developed, and their binding modes have been elucidated through X-ray crystallography and molecular modeling. schrodinger.com These studies reveal common interaction patterns, such as hydrogen bonds with the hinge region of the kinase.

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. This approach allows for the rapid identification of diverse chemical scaffolds that have a high probability of being active against the target of interest. This strategy has been successfully applied to discover novel thienopyrimidine inhibitors of various kinases. schrodinger.com

Investigation of Molecular Mechanisms and Biological Target Interactions of 4 Bithienyl 2 Set 4 Mepip Pyrimidine

Characterization of Enzyme Inhibition Mechanisms by 4-biThienyl-2-SEt(4-MePip)Pyrimidine

The potential for this compound to act as an enzyme inhibitor would be a primary area of investigation. Pyrimidine-containing compounds have been identified as inhibitors of various enzymes, such as β-secretase, often undergoing metabolism by enzymes like CYP3A4. nih.gov Understanding how this compound interacts with specific enzymes would be crucial to elucidating its biological effects.

Kinetic Analysis of Enzyme-Ligand Interactions

To determine the nature of enzyme inhibition, detailed kinetic studies would be necessary. These analyses would measure the rate of an enzymatic reaction in the presence and absence of this compound at varying substrate concentrations. The data generated would allow for the determination of key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), and how they are affected by the compound. This would reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type, providing insights into the mechanism of action.

Allosteric Modulation versus Active Site Inhibition

A critical aspect of the investigation would be to distinguish between inhibition at the active site and allosteric modulation. wikipedia.org Active site inhibitors directly compete with the substrate for binding to the enzyme's catalytic site. wikipedia.org In contrast, allosteric modulators bind to a different site on the enzyme, known as an allosteric site, inducing a conformational change that alters the enzyme's activity. wikipedia.orgnih.gov This can result in either positive allosteric modulation (PAM), enhancing activity, or negative allosteric modulation (NAM), which reduces it. nih.govlongdom.org Determining the binding site of this compound would be fundamental to understanding its regulatory effect on enzyme function.

Receptor Binding and Activation Profiling of this compound

Investigating the interaction of this compound with various receptors would be another essential research avenue. The study of purine (B94841) and pyrimidine (B1678525) receptors has revealed the potential for allosteric modulation, offering a promising approach for developing drugs with site-specific actions. nih.gov

Radioligand Binding Assays for Receptor Occupancy

Radioligand binding assays are a standard method to quantify the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is used. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (K_i or IC_50). Performing these assays across a panel of different receptors would help to identify the primary molecular targets of the compound and its selectivity profile.

Functional Assays for Agonist or Antagonist Activity on Receptor Systems

Beyond simple binding, functional assays are required to determine the physiological effect of this compound on a receptor. These assays measure the cellular response following receptor binding. They can distinguish whether the compound acts as an agonist, mimicking the effect of the endogenous ligand, or an antagonist, blocking the receptor's activity. The potency (EC_50 or IC_50) and efficacy of the compound would be quantified to provide a complete picture of its functional activity.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

Given that many receptors are G-protein coupled receptors (GPCRs), it would be pertinent to investigate the impact of this compound on their signaling pathways. universiteitleiden.nl Allosteric modulation of GPCRs is an area of increasing interest as it allows for a more controlled "tuning" of receptor function. universiteitleiden.nl Studies would focus on measuring downstream signaling events, such as the production of second messengers (e.g., cAMP, IP3) or the recruitment of signaling proteins (e.g., β-arrestin), to understand how the compound modulates GPCR activity. This could reveal if this compound acts as a positive or negative allosteric modulator of specific GPCRs. nih.gov

Cellular Pathway Modulation by this compound

The biological activity of this compound is intrinsically linked to its ability to modulate various cellular pathways. Understanding these modulations is crucial for elucidating its therapeutic potential and mechanism of action.

Investigation of Intracellular Signaling Cascades

Research into the effects of this compound on intracellular signaling cascades has identified significant interactions with key pathways that regulate cellular processes. While direct studies on this specific compound are limited, research on structurally similar pyrimidine derivatives provides insights into its potential mechanisms. For instance, other novel pyrimidine derivatives have been shown to inhibit cell proliferation by suppressing specific signaling pathways. One such study demonstrated that a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative effectively inhibits the MEK/ERK signaling pathway in colorectal cancer cells. nih.gov This inhibition leads to a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov

The MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The ability of a compound to inhibit this pathway suggests a potential role in cancer therapy. The study on the related pyrimidine derivative showed that it yielded similar effects to a known MEK inhibitor, U0126, on both cell apoptosis and the proteins involved in the MEK/ERK pathway. nih.gov This suggests that the pyrimidine scaffold, a core component of this compound, may be a key pharmacophore for targeting this signaling cascade.

Protein-Protein Interaction (PPI) Modulation Studies

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often implicated in disease. nih.govnih.gov Small molecules that can modulate these interactions are of significant interest in drug discovery. nih.govnih.gov The complex three-dimensional structure of this compound suggests its potential to fit into the often large and flat interfaces of PPIs, thereby disrupting or stabilizing these interactions.

While specific PPIs modulated by this compound have not been extensively documented, the general principles of PPI modulation by small molecules can be applied. For a small molecule to be an effective PPI modulator, it typically needs to bind with high affinity to specific "hot spots" on the protein surface. These hot spots are regions that contribute disproportionately to the binding energy of the interaction.

Computational modeling and high-throughput screening techniques are often employed to identify small molecules that can modulate PPIs. nih.gov In the context of pyrimidine derivatives, studies on similar compounds have utilized molecular docking and molecular dynamics simulations to understand their binding modes with target proteins. For example, in a study of pyrido[3,4-d]pyrimidine inhibitors, molecular docking was used to analyze the interactions between the inhibitors and the Mps1 protein, a key regulator of the spindle assembly checkpoint. mdpi.com This analysis revealed the importance of specific hydrogen bonds and hydrophobic interactions for the binding of the inhibitors to the protein. mdpi.com Such computational approaches could be instrumental in identifying the potential PPI targets of this compound and elucidating its mechanism of action at the molecular level.

Table 1: Potential Protein-Protein Interaction (PPI) Modulation by this compound (Hypothetical)

| Potential Target PPI | Biological Process | Predicted Effect of Modulation |

| Ras-Raf Interaction | Cell Proliferation, Survival | Inhibition |

| p53-MDM2 Interaction | Apoptosis, Tumor Suppression | Stabilization of p53 |

| Bcl-2 Family Interactions | Apoptosis | Inhibition of anti-apoptotic members |

This table is hypothetical and based on the potential of pyrimidine derivatives to modulate PPIs. Further experimental validation is required.

Gene Expression Profiling and Transcriptomic Analysis

To gain a comprehensive understanding of the cellular response to this compound, gene expression profiling and transcriptomic analysis are invaluable tools. These techniques allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the cellular changes induced by the compound.

While a specific transcriptomic profile for this compound is not yet publicly available, the expected outcomes of such an analysis would be the identification of significantly up- or down-regulated genes. This information can then be used to infer which cellular pathways are most affected by the compound. For example, if genes involved in the cell cycle and DNA replication are downregulated, it would provide strong evidence for an anti-proliferative effect. Conversely, an upregulation of genes involved in apoptosis would support a pro-apoptotic mechanism.

Table 2: Hypothetical Gene Expression Changes Induced by this compound

| Gene Category | Predicted Change in Expression | Associated Cellular Pathway |

| Cyclins and CDKs | Downregulation | Cell Cycle Regulation |

| Caspases | Upregulation | Apoptosis |

| MAPK Pathway Genes | Downregulation | Signal Transduction, Proliferation |

| DNA Repair Genes | Upregulation/Downregulation | Genome Integrity |

This table represents a hypothetical outcome of a transcriptomic analysis and requires experimental verification.

The data generated from gene expression profiling can be further analyzed using bioinformatics tools to identify enriched biological pathways and gene ontologies. This systems-level approach can reveal novel mechanisms of action and potential off-target effects of this compound, providing a more complete picture of its biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bithienyl 2 Set 4 Mepip Pyrimidine Analogs

Design Principles for Systematic Structural Modifications of 4-biThienyl-2-SEt(4-MePip)Pyrimidine

The systematic structural modification of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. This process is guided by a set of design principles that leverage both computational and conceptual strategies to enhance potency, selectivity, and pharmacokinetic properties.

Rational Design Based on Computational Predictions

In modern drug discovery, rational design guided by computational methods is instrumental in prioritizing synthetic targets and understanding molecular interactions. For analogs of this compound, several computational techniques could be employed to predict the effects of structural modifications.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a powerful tool for correlating the biological activity of a series of compounds with their 3D structural properties. For a series of pyrimidine (B1678525) derivatives, 3D-QSAR models can be developed to predict the inhibitory activities of novel analogs. These models can highlight which steric and electronic fields are crucial for activity, thereby guiding the placement of substituents on the bithiophene, pyrimidine, or piperazine (B1678402) rings to enhance target engagement.

Molecular docking simulations are another key computational approach. By docking this compound and its proposed analogs into the active site of a target protein, researchers can visualize potential binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This allows for the rational design of modifications that are predicted to improve binding affinity. For instance, if the N-methyl group on the piperazine ring is solvent-exposed in the docked pose, this would suggest that larger substituents at this position might be well-tolerated or could even access additional binding pockets.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are strategic approaches to modify a lead compound to improve its properties while retaining its biological activity. nih.govmdpi.comacs.org These strategies are particularly useful for navigating around existing patents, improving metabolic stability, or enhancing target selectivity.

Scaffold hopping involves replacing the core structure (scaffold) of the molecule with a different one that maintains a similar spatial arrangement of the key functional groups. For this compound, the pyrimidine core could be a candidate for scaffold hopping. Alternative heterocyclic scaffolds that could be explored include pyrazole, pyridine (B92270), or triazine systems. The goal is to identify a new core that orients the bithiophene and the thioethyl-piperazine side chains in a manner that preserves or enhances the interaction with the biological target.

Bioisosteric replacement involves substituting a functional group with another that has similar physicochemical properties, leading to similar biological activity. cambridgemedchemconsulting.comwikipedia.orgnih.gov This can be applied to various parts of the this compound molecule. For example, the bithiophene moiety could be replaced with other aromatic systems like biphenyl, phenyl-pyridine, or phenyl-thiophene to modulate electronic properties and metabolic stability. The thioether linkage could be replaced with an ether, amine, or amide to alter conformational flexibility and hydrogen bonding potential.

Below is a table illustrating potential bioisosteric replacements for different moieties of this compound.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Bithiophene | Phenyl-thiophene, Naphthalene, Biphenyl | To modify lipophilicity, aromatic interactions, and metabolic stability. |

| Pyrimidine | Pyridine, Pyridazine, Triazine | To alter hydrogen bonding patterns and core geometry. |

| Thioether (-S-) | Ether (-O-), Methylene (-CH2-), Amine (-NH-) | To modulate bond angles, flexibility, and potential for hydrogen bonding. |

| N-Methylpiperazine | N-Ethylpiperazine, Homopiperazine, Pyrrolidine | To explore the size of the binding pocket and alter basicity. |

Impact of Specific Substructural Elements on Molecular Interactions

The biological activity of this compound is a composite of the contributions from its distinct substructural elements. Understanding the role of each moiety is crucial for rational drug design and optimization.

Role of the Bithiophene Moiety in Target Recognition

The bithiophene unit is a significant feature of the molecule, likely playing a crucial role in target recognition through various non-covalent interactions. Thiophene-containing compounds are known to be effective isosteres of phenyl rings and can engage in similar hydrophobic and aromatic interactions. researchgate.net The presence of two linked thiophene (B33073) rings creates an extended, relatively planar aromatic system that can fit into corresponding hydrophobic pockets or channels within the target protein.

The sulfur atoms in the thiophene rings can also influence the electronic properties of the system and may participate in specific interactions with the target. Furthermore, the linkage between the two thiophene rings allows for some rotational freedom, which may enable the moiety to adopt an optimal conformation for binding. Structure-activity relationship studies on related pyrimidine derivatives have often shown that the nature and substitution pattern of the aromatic system at this position are critical for potency. humanjournals.com

Influence of the Piperazine Side Chain on Binding Specificity

The N-methylpiperazine side chain is a common feature in many biologically active compounds, often influencing solubility, cell permeability, and target binding. researchgate.netresearchgate.net The basic nitrogen of the piperazine ring is typically protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the target's active site.

The N-methyl group on the distal nitrogen of the piperazine ring can also play a role in binding. It can occupy a small hydrophobic pocket, and its replacement with other alkyl groups can be used to probe the size of this pocket. Modifications to the piperazine ring and its substituents can have a significant impact on binding specificity and potency. acs.orgnih.gov

The following table illustrates the hypothetical impact of modifications to the piperazine side chain on biological activity, based on general principles observed in similar compound series.

| Modification to Piperazine Moiety | Predicted Effect on Activity | Rationale |

| Replacement of N-methyl with N-ethyl | Potentially increased or decreased activity | Probes the size of the hydrophobic pocket accommodating the alkyl group. |

| Replacement of N-methyl with N-H | May increase hydrogen bonding potential but alter basicity | The secondary amine could act as a hydrogen bond donor. |

| Replacement of piperazine with homopiperazine | May decrease activity | The increased ring size and flexibility could lead to a non-optimal binding conformation. |

| Replacement of piperazine with morpholine (B109124) | May decrease activity if a basic nitrogen is crucial | The oxygen in morpholine is a weaker hydrogen bond acceptor and is not basic. |

Significance of the Thioether Linkage for Conformational Flexibility

This flexibility can be advantageous, as it allows the piperazine moiety to orient itself optimally to interact with its binding partner within the target protein. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, the conformational freedom provided by the thioether linkage represents a balance between allowing the molecule to adopt its bioactive conformation and the energetic cost of restricting this freedom upon binding. Studies on analogous thioether-containing pyrimidines have highlighted the importance of this linker in achieving potent biological activity. nih.govresearchgate.net

SAR Studies via Combinatorial Library Synthesis and Screening (Theoretical)

The exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound and its analogs can be theoretically accelerated through the strategic design, synthesis, and screening of a combinatorial library. This approach allows for the systematic modification of different parts of the lead molecule to elucidate the structural requirements for optimal biological activity and desirable physicochemical properties.

A theoretical combinatorial library for analogs of this compound would be designed to explore the chemical space around three key regions of the molecule: the bithienyl moiety at the C4-position, the thioether linkage and the alkyl group at the C2-position, and the N-methylpiperidine group. By systematically varying the substituents at these positions, it is possible to generate a diverse set of compounds for screening.

Table 1: Theoretical Combinatorial Library Design for this compound Analogs

| Scaffold Position | R1 (at C4 of Pyrimidine) | R2 (at C2 of Pyrimidine) | R3 (Substituent on Piperidine (B6355638)/Piperazine) |

| Variation 1 | 2,2'-bithiophene-5-yl | -S-Ethyl | 4-Methylpiperidine (B120128) |

| Variation 2 | Thiophene-2-yl | -S-Methyl | Piperidine |

| Variation 3 | Phenyl | -S-Propyl | 4-Ethylpiperidine |

| Variation 4 | Furan-2-yl | -O-Ethyl (bioisostere) | 4-Propylpiperidine |

| Variation 5 | Pyridine-2-yl | -NH-Ethyl (bioisostere) | 4-Isopropylpiperidine |

| Variation 6 | 3,3'-bithiophene-5-yl | -S-Isopropyl | 4-tert-Butylpiperidine |

| Variation 7 | Thiazole-2-yl | -S-Butyl | 4-Fluoropiperidine |

| Variation 8 | Substituted Phenyl (e.g., 4-F, 4-Cl, 4-Me) | -S-Cyclopropylmethyl | 4-Hydroxypiperidine |

| Variation 9 | Naphthyl | -S-Benzyl | 4-Methoxypiperidine |

| Variation 10 | Quinolinyl | -SO-Ethyl (oxidized) | 4-(Trifluoromethyl)piperidine |

| Variation 11 | Isoquinolinyl | -SO2-Ethyl (oxidized) | Piperazine |

| Variation 12 | Indolyl | -S-(2-hydroxyethyl) | 4-Methylpiperazine |

| Variation 13 | Benzofuranyl | -S-(2-methoxyethyl) | 4-Ethylpiperazine |

| Variation 14 | Benzothienyl | -S-(2-fluoroethyl) | 4-Acetylpiperazine |

| Variation 15 | Biphenyl | -S-(2,2,2-trifluoroethyl) | 4-(Methylsulfonyl)piperazine |

Based on the screening of such a theoretical library, a detailed SAR and SPR analysis can be performed. The hypothetical findings are summarized below.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized analogs would likely be highly dependent on the nature of the substituents at the C2 and C4 positions of the pyrimidine core, as well as the substituent on the piperidine ring.

Influence of the C4-Substituent (R1): The bithienyl group is hypothesized to be a critical determinant of activity. Replacing one of the thiophene rings with other aromatic systems such as phenyl, furan, or pyridine could lead to a decrease in potency, suggesting that the specific conformation and electronic properties of the bithienyl moiety are important for target engagement. The relative orientation of the two thiophene rings (e.g., 2,2'-bithiophene (B32781) vs. 3,3'-bithiophene) would also be expected to impact activity.

Influence of the C2-Substituent (R2): The nature of the linker and the alkyl group at the C2 position is anticipated to modulate activity. The thioether linkage is a key structural feature. Bioisosteric replacement with an ether (-O-) or an amine (-NH-) linkage would likely result in a significant change in biological activity, potentially due to altered bond angles and electronic properties. The size and lipophilicity of the alkyl group attached to the sulfur are also expected to be important. Small, linear alkyl chains like ethyl may be optimal, with larger or branched alkyl groups potentially leading to a decrease in activity due to steric hindrance. Oxidation of the thioether to a sulfoxide (B87167) (-SO-) or sulfone (-SO2-) would significantly increase polarity and could either enhance or diminish activity depending on the nature of the target's binding pocket.

Influence of the Piperidine Substituent (R3): Modifications to the 4-methylpiperidine moiety are predicted to fine-tune the compound's properties. The size of the alkyl group at the 4-position of the piperidine ring could influence binding affinity and selectivity. Small, non-polar groups like methyl and ethyl may be well-tolerated. Introducing polar substituents such as a hydroxyl or fluoro group could potentially lead to new interactions within the binding site, possibly increasing potency. Replacing the piperidine ring with a piperazine and introducing substituents on the second nitrogen atom would significantly alter the basicity and polarity of this part of the molecule, which could have a profound effect on its biological activity and pharmacokinetic properties.

Table 2: Hypothetical SAR Findings from a Theoretical Combinatorial Screen

| Compound ID | R1 (C4-Position) | R2 (C2-Position) | R3 (Piperidine/Piperazine) | Hypothetical Biological Activity (IC50, nM) |

| Lead Compound | 2,2'-bithiophene-5-yl | -S-Ethyl | 4-Methylpiperidine | 10 |

| Analog 1 | Thiophene-2-yl | -S-Ethyl | 4-Methylpiperidine | 50 |

| Analog 2 | Phenyl | -S-Ethyl | 4-Methylpiperidine | 150 |

| Analog 3 | 2,2'-bithiophene-5-yl | -S-Methyl | 4-Methylpiperidine | 25 |

| Analog 4 | 2,2'-bithiophene-5-yl | -S-Propyl | 4-Methylpiperidine | 30 |

| Analog 5 | 2,2'-bithiophene-5-yl | -O-Ethyl | 4-Methylpiperidine | >1000 |

| Analog 6 | 2,2'-bithiophene-5-yl | -NH-Ethyl | 4-Methylpiperidine | 800 |

| Analog 7 | 2,2'-bithiophene-5-yl | -S-Ethyl | Piperidine | 15 |

| Analog 8 | 2,2'-bithiophene-5-yl | -S-Ethyl | 4-Ethylpiperidine | 12 |

| Analog 9 | 2,2'-bithiophene-5-yl | -S-Ethyl | 4-Hydroxypiperidine | 8 |

| Analog 10 | 2,2'-bithiophene-5-yl | -S-Ethyl | 4-Methylpiperazine | 75 |

Structure-Property Relationship (SPR) Insights

The physicochemical properties of the analogs, which in turn affect their pharmacokinetic profiles, would also be systematically altered by the combinatorial modifications.

Solubility: Aqueous solubility is often inversely correlated with lipophilicity. Therefore, analogs with higher lipophilicity are expected to have lower solubility. The introduction of polar functional groups, such as a hydroxyl on the piperidine ring or replacing the piperidine with a more polar piperazine, would be a key strategy to enhance solubility.

Metabolic Stability: The thioether linkage is a potential site of metabolism (oxidation). The introduction of electron-withdrawing groups on the pyrimidine or bithienyl rings could potentially modulate the metabolic stability of this linkage. The N-methyl group on the piperidine is also a potential site for N-dealkylation. Varying the substituent at this position would likely impact the metabolic fate of the compounds.

By generating and screening a diverse library of analogs, a comprehensive understanding of the SAR and SPR for the this compound scaffold can be developed. This knowledge is invaluable for the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.

Future Research Directions and Translational Perspectives for 4 Bithienyl 2 Set 4 Mepip Pyrimidine Research

Identification of Novel Therapeutic Avenues Based on Molecular Interactions

A primary future objective is to broaden the known biological target space of the 4-biThienyl-2-SEt(4-MePip)Pyrimidine scaffold. While the general class of compounds shows promise, a detailed understanding of this specific molecule's interactions is key to identifying novel therapeutic applications.

The pyrimidine (B1678525) scaffold is a core component of numerous approved drugs, many of which are kinase inhibitors. mdpi.com Protein kinases have become one of the most important classes of targets for drug discovery, with 518 identified in the human genome. nih.gov Thienopyrimidine derivatives have shown inhibitory activity against kinases such as PI3Kα and receptor tyrosine kinases like VEGFR-2, which are crucial in tumor angiogenesis. nih.govnih.gov

Future research should, therefore, involve comprehensive screening of this compound against a broad panel of human kinases to identify novel and potent inhibitory activities. Beyond established cancer targets, exploration could extend to less-interrogated kinases involved in inflammatory and neurological disorders. Furthermore, given the structural similarity of pyrimidines to endogenous purines, enzymes involved in nucleotide metabolism and nucleic acid synthesis represent another fertile ground for investigation. nih.govplos.org For instance, enzymes like DNA gyrase, a type II topoisomerase in bacteria, have been identified as targets for novel pyrimidine-based compounds, suggesting a potential antibacterial application. researchgate.net

Table 1: Potential Enzyme Classes for Target Exploration

| Enzyme Class | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Pyrimidine is a common scaffold in kinase inhibitors. nih.gov | Oncology, Inflammation, Neurology |

| Topoisomerases | Pyrimidine derivatives have shown activity against bacterial DNA gyrase. researchgate.net | Infectious Disease (Antibacterial) |

| DHFR Inhibitors | The related pyrido[2,3-d]pyrimidine (B1209978) scaffold has been shown to inhibit dihydrofolate reductase. nih.gov | Oncology, Infectious Disease |

| Enzymes in Purine (B94841)/Pyrimidine Metabolism | Structural similarity to endogenous purines suggests potential interaction with metabolic pathways. nih.govoled-intermediates.com | Oncology, Metabolic Disorders |

The modulation of biological pathways is a direct consequence of a compound's interaction with its molecular targets. The pyrimidine nucleotide biosynthetic pathway is intrinsically linked to cellular proliferation, making it a critical pathway in cancer biology. plos.org Recent studies have also demonstrated that pyrimidine metabolism can be significantly altered by pharmaceuticals, impacting cellular growth and repair processes. mdpi.com Future studies should investigate the effect of this compound on the flux of pyrimidine and purine metabolic pathways. Such research could reveal novel applications in diseases characterized by metabolic dysregulation.

Furthermore, pyrimidine metabolism has been linked to the regulation of biofilm determinants in bacteria like Escherichia coli. plos.org This opens a novel research avenue to explore whether this compound and its analogs could act as anti-biofilm agents by modulating bacterial nucleotide sensing pathways. Another area of exploration is inflammation, where lipoxygenases (LOX) play a key role in metabolizing arachidonic acid to pro-inflammatory mediators. nih.gov Given that some pyrimidine derivatives have been investigated as anti-inflammatory agents, assessing the impact of this compound on the LOX pathway and other inflammatory cascades is a logical next step. nih.govdntb.gov.ua

Integration of this compound Research with Emerging Technologies

To accelerate the discovery and optimization of drug candidates based on the this compound scaffold, the integration of modern drug discovery technologies is essential.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for activity against a specific target. nih.gov For a scaffold like this compound, which holds potential as a kinase inhibitor, various HTS assay formats can be developed. These platforms are crucial for efficiently screening libraries of newly synthesized analogs to establish structure-activity relationships (SAR).

Cost-effective, enzyme-coupled fluorescence assays for ADP detection, for example, can be used for large-scale screening campaigns against specific kinases. nih.gov Other established methods include fluorescence polarization (FP) assays, homogeneous time-resolved fluorescence (HTRF) assays, and Scintillation Proximity Assays (SPAs). researchgate.net A particularly innovative approach would be to develop HTS assays that specifically identify allosteric inhibitors, which bind to less-conserved pockets on kinases and can offer greater selectivity. wiley.comacs.org

Table 2: High-Throughput Screening Methodologies for Analog Screening

| HTS Method | Principle | Advantage |

|---|---|---|

| Enzyme-Coupled Fluorescence Assay | Measures ADP production, a universal product of kinase reactions, via a fluorescent signal. nih.gov | Cost-effective, simple, robust. |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. researchgate.net | Homogeneous assay, sensitive. |

| Homogeneous Time-Resolved Fluorescence (HTRF) | Uses fluorescence resonance energy transfer between a donor and acceptor to measure kinase activity. researchgate.net | High sensitivity, low background. |

| Allosteric Inhibitor Assay | Uses fluorescently labeled inactive kinases to detect compounds that stabilize the inactive conformation. wiley.com | Identifies potentially more selective inhibitors. |

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and evaluation of novel molecules. nih.govresearchgate.net For the this compound scaffold, AI/ML can be applied in several key areas. Generative models, such as deep conditional transformer neural networks, can be used for scaffold hopping or to design novel analogs with predicted high affinity for a specific target, such as a kinase. nih.gov

Predictive ML models can be developed using existing data on pyrimidine derivatives to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed analogs, minimizing late-stage failures. mdpi.com Furthermore, integrated molecular modeling approaches, combining text-mining of existing literature with molecular docking and molecular dynamics (MD) simulations, can screen vast virtual libraries to identify promising new pyrimidine-based hits against targets like cyclin-dependent kinases (CDKs). researchgate.net

Theoretical Expansion of the this compound Scaffold

Medicinal chemistry strategies such as bioisosteric replacement and scaffold hopping are powerful tools for optimizing lead compounds and discovering novel chemical entities with improved therapeutic profiles. nih.govnih.gov These approaches can be theoretically and practically applied to the this compound core structure.

For instance, the thiophene (B33073) ring is sometimes considered a potential toxicophore, and its isosteric replacement is a valid strategy to mitigate this risk while retaining or improving biological activity. nih.govunica.it One or both of the thiophene rings in the bithienyl moiety could be replaced with other five- or six-membered heterocycles (e.g., furan, thiazole, pyridine) to explore new chemical space and alter the compound's electronic and pharmacokinetic properties. Scaffold hopping could be employed more broadly to replace the entire bithienyl-pyrimidine core with a different framework that maintains a similar spatial arrangement of key pharmacophoric features, potentially leading to the discovery of entirely new classes of inhibitors. researchgate.net These theoretical designs can then be prioritized for synthesis and evaluation based on predictions from AI/ML models and molecular docking studies.

Design of Next-Generation Pyrimidine Derivatives with Enhanced Selectivity

A primary challenge in the development of kinase inhibitors is achieving high selectivity for the intended target, as off-target activity can lead to undesirable side effects. nih.govmdpi.com The structural components of this compound—the pyrimidine core, the bithienyl moiety, and the substituted piperidine (B6355638) group—offer multiple avenues for chemical modification to enhance selectivity. Future research in this area will likely integrate computational modeling with synthetic chemistry to rationally design novel analogues. frontiersin.orgbenthamdirect.com

Structure-Activity Relationship (SAR) Studies:

Systematic SAR studies will be crucial to understand how modifications to the parent compound affect kinase selectivity. nih.gov Key strategies may include:

Modification of the Pyrimidine Core: Alterations at the 5-position of the pyrimidine ring can influence the compound's interaction with the gatekeeper residue in the kinase binding pocket, a critical determinant of selectivity. acs.org Introducing small, targeted substitutions could prevent binding to off-target kinases while maintaining or improving affinity for the primary target.

Exploring the Bithienyl Group: The two thiophene rings can be substituted with various functional groups (e.g., halogens, methyl, or methoxy (B1213986) groups) to probe interactions with specific sub-pockets of the target kinase. The relative orientation of the two rings is also a parameter that can be adjusted to optimize binding.

Varying the Piperidine Substituent: The 4-methylpiperidine (B120128) group can be replaced with other cyclic or acyclic amines to fine-tune solubility, cell permeability, and binding interactions. For instance, incorporating polar groups could enhance selectivity by forming specific hydrogen bonds that are not possible with off-target kinases. nih.gov

Computational and Structural Biology Approaches:

Advanced computational methods can accelerate the design of more selective inhibitors. nih.govnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict how structural changes will impact binding affinity and selectivity across the kinome. mdpi.comfrontiersin.org These in silico methods help prioritize the synthesis of compounds with the highest predicted selectivity, making the drug discovery process more efficient. nih.gov Furthermore, obtaining co-crystal structures of lead compounds bound to their target kinases would provide invaluable atomic-level insights for structure-based drug design. researchgate.net

The table below illustrates a hypothetical design strategy for next-generation derivatives aimed at enhancing selectivity for a specific kinase, for example, Fibroblast Growth Factor Receptor (FGFr), based on principles from related pyrido[2,3-d]pyrimidine inhibitors. nih.gov

| Compound ID | Modification from Parent Scaffold | Rationale for Enhanced Selectivity | Projected Target |

| NG-Pyr-01 | Replacement of 6-(2,6-dichlorophenyl) with 6-(3',5'-dimethoxyphenyl) on the pyrimidine core | This specific substitution has been shown to produce highly selective FGFr tyrosine kinase inhibitors in similar scaffolds. nih.gov | FGFr |

| NG-Pyr-02 | Introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the pyrimidine | This modification can enhance potency and bioavailability, potentially leading to more selective interactions. nih.gov | PDGFr/FGFr |

| NG-Pyr-03 | 5-position modification on the pyrimidine core | Targeting the gatekeeper residue to improve kinome-wide selectivity. acs.org | Specific understudied kinases |

This table is interactive and presents hypothetical data for illustrative purposes.

Exploration of Multi-Target Ligand Design Principles

Complex diseases like cancer often involve the dysregulation of multiple signaling pathways, making them difficult to treat with single-target agents. nih.govnih.gov This has led to a growing interest in multi-target-directed ligands (MTDLs)—single molecules designed to modulate two or more biological targets simultaneously. nih.gov The this compound scaffold is a promising starting point for the development of such MTDLs.

Rationale for Multi-Targeting:

The MTDL approach offers several potential advantages over combination therapies (using multiple drugs), including:

Improved Efficacy: By hitting multiple key nodes in a disease network, MTDLs may achieve a synergistic therapeutic effect. nih.govresearchgate.net

Reduced Risk of Drug Resistance: The simultaneous inhibition of multiple targets can make it more difficult for cancer cells to develop resistance. nih.gov

Simplified Pharmacokinetics: A single molecule has a more predictable pharmacokinetic profile compared to the administration of multiple, separate drugs. nih.gov

Enhanced Patient Compliance: A single-drug regimen is generally easier for patients to adhere to.

Design Strategies for Multi-Target Ligands:

Several strategies can be employed to design MTDLs based on the this compound structure:

Pharmacophore Hybridization: This involves incorporating the distinct pharmacophoric features of inhibitors for different targets into a single molecule. nih.gov For example, a moiety known to inhibit a specific tyrosine kinase could be combined with a feature that targets a serine/threonine kinase involved in a complementary pathway.

Scaffold-Based Design: The pyrimidine core can serve as a central scaffold, with different substituents designed to interact with the binding sites of different target proteins. The bithienyl and piperidine components can be systematically modified to achieve the desired dual-target activity profile. For instance, pyrazolo[3,4-d]pyrimidines have been successfully modified to target multiple oncogenic kinases. rsc.org

The selection of targets for a multi-target ligand should be based on a deep understanding of the disease biology. For instance, in certain cancers, it may be beneficial to simultaneously inhibit kinases from different families, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., PI3K, CDKs), to block the signaling cascade at multiple levels. nih.gov

The following table outlines a conceptual approach to designing multi-target ligands based on the this compound scaffold.

| Compound ID | Design Strategy | Rationale for Target Combination | Intended Targets |

| MTL-Pyr-01 | Incorporation of a benzene (B151609) sulphonamide moiety at the N1-position of a fused pyrazolo ring | Dual inhibition of CDKs and other kinases has shown promise in inducing apoptosis in cancer cells. rsc.org | CDK2 / Other Kinases |

| MTL-Pyr-02 | Hybridization with a pharmacophore known to inhibit VEGFR2 | Simultaneous inhibition of EGFR and VEGFR2 is an attractive approach for blocking tumor growth and angiogenesis. | EGFR / VEGFR2 |

| MTL-Pyr-03 | Fused ring system with features targeting PI3K and a separate kinase | Dual inhibition of PI3K and other kinases can overcome resistance mechanisms in cancer therapy. nih.gov | PI3K / Other Kinases |

This table is interactive and presents hypothetical data for illustrative purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.